2-Hydroxy-4-phenylbut-3-ynenitrile
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Overview
Description
2-Hydroxy-4-phenylbut-3-ynenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a butyne backbone with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-phenylbut-3-ynenitrile can be achieved through several methods. One common approach involves the nucleophilic attack of cyanide ion on an alkyl halide, followed by the addition of a hydroxyl group. Another method includes the dehydration of a primary amide to form the nitrile group . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-phenylbut-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-phenylbut-3-ynenitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Hydroxy-4-phenylbut-3-ynenitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a methyl group instead of a phenyl group.
4-Phenylbut-3-en-2-one: Lacks the nitrile group but shares the phenyl and butyne backbone.
Properties
CAS No. |
84452-21-1 |
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Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-hydroxy-4-phenylbut-3-ynenitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H |
InChI Key |
LPBASOZNBPGQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#N)O |
Origin of Product |
United States |
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